molecular formula C17H19NO6 B2772089 Morpholine-4-carboxylic acid 3-ethoxycarbonyl-2-methyl-benzofuran-5-yl ester CAS No. 302952-37-0

Morpholine-4-carboxylic acid 3-ethoxycarbonyl-2-methyl-benzofuran-5-yl ester

Cat. No. B2772089
CAS RN: 302952-37-0
M. Wt: 333.34
InChI Key: WJRGVTTVNUBOCW-UHFFFAOYSA-N
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Description

“Morpholine-4-carboxylic acid 3-ethoxycarbonyl-2-methyl-benzofuran-5-yl ester” is a complex organic compound. It contains a benzofuran scaffold, which is a common structure in many biologically active compounds . Benzofuran and its derivatives are found in a wide range of natural and synthetic compounds with diverse biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a focus of research in recent years . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzofuran ring as a core structural unit . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including “this compound”, have been used in the development of new therapeutic agents . These compounds have been found to be efficient derivatives in diverse fields of antimicrobial therapy .

Scientific Research Applications

Synthesis and Polymer Applications

Morpholine derivatives play a crucial role in the synthesis of biodegradable polyesteramides, showcasing the potential of morpholine-4-carboxylic acid derivatives in creating polymers with unique properties. The research by Veld, Dijkstra, and Feijen (1992) demonstrated the successful preparation of polyesteramides with pendant functional groups through the ring-opening copolymerization of caprolactone or lactide with morpholine derivatives. This method offers a pathway to developing polymers with specific functionalities, opening up applications in various fields, including biodegradable materials and drug delivery systems (Veld, Dijkstra, & Feijen, 1992).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid by Sladojevich, Trabocchi, and Guarna (2007) highlights the application of morpholine derivatives in peptidomimetic chemistry. This research outlines a practical synthetic route, paving the way for the inclusion of morpholine-3-carboxylic acid in the development of novel peptidomimetics. The compatibility of this Fmoc-amino acid with solid-phase peptide synthesis suggests its potential utility in designing peptides and peptide-based therapeutics, offering a versatile tool for drug discovery (Sladojevich, Trabocchi, & Guarna, 2007).

Antimicrobial Applications

The development of new 1,2,4-triazole derivatives containing the morpholine moiety as reported by Sahin et al. (2012) showcases another application domain of morpholine derivatives, particularly in antimicrobial research. These compounds demonstrated good to moderate antimicrobial activities against various test microorganisms, indicating the potential of morpholine-based compounds in the development of new antimicrobial agents. Such research not only contributes to the chemical diversity of antimicrobial compounds but also offers avenues for tackling antibiotic resistance (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Mechanism of Action

The mechanism of action of benzofuran derivatives is related to their wide array of biological activities . They have been used in the treatment of various diseases, such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is an urgent need to develop new therapeutic agents, and benzofuran compounds are seen as potential natural drug lead compounds . Future research will likely continue to explore the full therapeutic potential of these compounds .

properties

IUPAC Name

(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-3-22-16(19)15-11(2)23-14-5-4-12(10-13(14)15)24-17(20)18-6-8-21-9-7-18/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRGVTTVNUBOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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